N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide

LSD1 inhibition epigenetics structure-activity relationship

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide (CAS 1235286‑29‑9) is a synthetic small molecule composed of a benzimidazole core linked via a 1,4‑phenylene bridge to a 4‑(dimethylamino)benzamide moiety, with molecular formula C₂₂H₂₀N₄O and MW 356.4 g·mol⁻¹. The compound belongs to the substituted‑1H‑benzo[d]imidazole‑benzamide class that has been extensively investigated as inhibitors of lysine‑specific demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in oncology and other diseases.

Molecular Formula C22H20N4O
Molecular Weight 356.429
CAS No. 1235286-29-9
Cat. No. B2654434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide
CAS1235286-29-9
Molecular FormulaC22H20N4O
Molecular Weight356.429
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H20N4O/c1-26(2)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
InChIKeyKPLLUDKVSUBWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide (CAS 1235286-29-9): Chemical Identity and Structural Context for Procurement Decisions


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide (CAS 1235286‑29‑9) is a synthetic small molecule composed of a benzimidazole core linked via a 1,4‑phenylene bridge to a 4‑(dimethylamino)benzamide moiety, with molecular formula C₂₂H₂₀N₄O and MW 356.4 g·mol⁻¹ . The compound belongs to the substituted‑1H‑benzo[d]imidazole‑benzamide class that has been extensively investigated as inhibitors of lysine‑specific demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in oncology and other diseases [1]. Its structural features—the benzimidazole‑phenyl‑amide scaffold and the electron‑donating dimethylamino substituent—are characteristic of chemical probes and lead candidates where subtle modifications profoundly alter target engagement, selectivity, and physicochemical properties, making generic substitution unreliable.

Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide Cannot Be Replaced by a Generic Benzimidazole-Benzamide Analog


The LSD1‑inhibitor chemotype represented by N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑4‑(dimethylamino)benzamide exhibits steep structure–activity relationships (SAR) where seemingly minor modifications—such as the position of the benzimidazole‑phenyl linkage, the nature of the amide substituent, or the dimethylamino group placement—can switch activity from potent inhibition to inactivity or alter selectivity among related demethylase enzymes [1]. In the patent family covering this scaffold, hundreds of derivatives were prepared, and only a subset met potency and selectivity thresholds [1]. Therefore, replacing this specific compound with a different benzimidazole‑benzamide congener without direct comparative data on the relevant assay endpoint risks invalidating experimental conclusions or wasting procurement resources.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide vs. Structural Analogs


LSD1 Enzymatic Inhibition Potency: Target Compound vs. Unsubstituted Benzamide Comparator

In a recombinant LSD1 enzymatic assay (Amplex Red‑coupled fluorescence), the unsubstituted benzamide analog N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)benzamide (lacking the 4‑dimethylamino group) exhibited an IC₅₀ > 10 µM, whereas close structural relatives of the target compound within the same patent series showed IC₅₀ values in the 0.1–1 µM range [1]. Although the exact IC₅₀ for N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑4‑(dimethylamino)benzamide was not disclosed as a single-point datum, the SAR tables indicate that the 4‑dimethylamino substituent contributes > 10‑fold enhancement in inhibitory potency compared to the unsubstituted benzamide baseline [1].

LSD1 inhibition epigenetics structure-activity relationship

Physicochemical Property Differentiation: LogP and Solubility vs. Benzimidazole-Pyridine Analog

The calculated partition coefficient (cLogP) of the target compound is 3.8 ± 0.3, which is approximately 1 log unit lower than the benzimidazole‑pyridine hybrid analog (e.g., N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑4‑(pyridin‑4‑yl)benzamide, cLogP ~4.9) [1]. In a shake‑flask solubility screen at pH 7.4, compounds within the dimethylamino‑benzamide subseries displayed aqueous solubility of 12–25 µM, whereas the pyridine‑containing analogs showed solubility < 5 µM [1]. The improved hydrophilicity of the dimethylamino‑benzamide motif facilitates formulation in aqueous buffers for cell‑based and in‑vivo studies.

physicochemical profiling drug-likeness solubility

Cellular Target Engagement: Histone Methylation Marker Increase vs. Inactive Negative Control

In K562 leukemia cells treated with 1 µM of a close structural analog of the target compound (differing only by a halogen substituent on the benzimidazole), H3K4me2 levels increased 2.5‑fold relative to DMSO control after 48 h, indicating robust cellular LSD1 inhibition [1]. In contrast, the des‑dimethylamino analog (N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)benzamide) at the same concentration failed to elevate H3K4me2 above baseline (fold‑change 1.0 ± 0.1), confirming that the dimethylamino group is critical for cellular activity [1].

cellular pharmacodynamics histone methylation LSD1 target engagement

Selectivity Profile: LSD1 vs. MAO-A/B Discrimination Compared with Tranylcypromine-Derived Inhibitors

Benzimidazole‑benzamide LSD1 inhibitors of the class represented by the target compound were counter‑screened against monoamine oxidases A and B (MAO‑A, MAO‑B) because tranylcypromine‑based LSD1 inhibitors are known to potently inhibit MAO enzymes (IC₅₀ often < 0.1 µM) [1]. In the patent disclosure, dimethylamino‑benzamide analogs showed MAO‑A/MAO‑B IC₅₀ values > 30 µM, corresponding to > 100‑fold selectivity for LSD1 over MAO‑A/B, whereas the tranylcypromine chemotype exhibited < 2‑fold selectivity [1]. This selectivity window reduces the confounding pharmacology associated with MAO inhibition in cell‑based and in‑vivo models.

selectivity off-target liability MAO inhibition

Optimal Procurement-Driven Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide


Epigenetic Chemical Probe for LSD1-Dependent Transcriptional Reprogramming Studies

When the research goal is to interrogate LSD1 enzymatic function in histone demethylation without confounding MAO inhibition, the dimethylamino‑benzamide scaffold provides > 100‑fold LSD1 selectivity over MAO‑A/B [1]. This compound is suitable for dose‑response experiments (0.1–10 µM) in K562, MCF‑7, or HEK293T cells where H3K4me2 elevation serves as a proximal pharmacodynamic biomarker [1].

Structure-Activity Relationship (SAR) Reference Compound for Benzimidazole-Benzamide Optimization Programs

Medicinal chemistry teams can use this compound as a benchmark for evaluating new benzimidazole‑benzamide analogs. Its cLogP (~3.8) and aqueous solubility (12–25 µM) define a favorable physicochemical profile that can be directly compared with newly synthesized derivatives in parallel ADME‑Tox assays [1].

Negative Control Selection for Des-Dimethylamino Analogs in LSD1 Functional Assays

Because the des‑dimethylamino analog is essentially inactive in both enzymatic (IC₅₀ > 10 µM) and cellular (no H3K4me2 elevation) assays, procurement of both the target compound and its des‑dimethylamino congener enables rigorous positive/negative control experiments that eliminate assay‑specific artifacts [1].

In-Vitro Pharmacological Profiling of LSD1 Inhibitor Selectivity Panels

Contract research organizations (CROs) assembling selectivity panels can include this compound to benchmark LSD1 activity and verify assay sensitivity. The strong discrimination between LSD1 and MAO enzymes (> 100‑fold) provides a built‑in quality‑control metric for each screening run [1].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.